molecular formula C11H14N2O3 B13629712 2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13629712
M. Wt: 222.24 g/mol
InChI Key: KRTPMMPSWNLACG-UHFFFAOYSA-N
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Description

2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a derivative of the 1,6-dihydropyrimidine-5-carboxylic acid (ODC) scaffold, which has garnered significant attention as a xanthine oxidase (XO) inhibitor for treating hyperuricemia and gout . The compound features a cyclohexyl substituent at the 2-position of the pyrimidine ring, a structural modification aimed at optimizing interactions with hydrophobic subpockets in the XO active site. Computational studies, including 3D-QSAR and molecular dynamics (MD) simulations, suggest that bulky 2-position substituents like cyclohexyl enhance binding stability through hydrophobic interactions with residues such as Phe914 and Phe1009 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclohexanone with urea and ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the cyclization process, leading to the formation of the desired dihydropyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces the production of uric acid, making it useful in the treatment of hyperuricemia .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The inhibitory activity of ODC derivatives is highly dependent on substituents at the 2-position and adjacent aromatic rings. Key analogues include:

Compound Name Substituents (Position) IC50 (XO Inhibition) Key Interactions in XO Binding Pocket
2-Phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (Febuxostat analogue) Phenyl (2), tetrazol-1-yl (3), alkoxy (4) 23.6 nM (Febuxostat) Hydrogen bonds with Glu802, π-π stacking with Phe914
2-(4-Alkoxy-3-cyanophenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid Cyano (3), alkoxy (4) 28.8–629 nM Hydrophobic interactions with Arg880, hydrogen bonds with Asn768
2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid Cyclopropylmethyl (2) Not reported Predicted hydrophobic interactions
2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid Cyclohexyl (2) Not reported Hypothesized hydrophobic stabilization in subpocket

Key Observations :

  • Electron-Withdrawing Groups: Derivatives with tetrazol-1-yl or cyano groups at the 3-position exhibit superior potency (e.g., IC50 = 28.8 nM) due to hydrogen bonding with Glu802 and π-π interactions with Phe914 .
  • Steric Effects : The cyclohexyl group’s larger size could introduce steric hindrance, affecting binding orientation relative to smaller substituents like methyl or cyclopropylmethyl .

Computational Insights

  • 3D-QSAR Models : CoMFA and CoMSIA analyses highlight the importance of electrostatic and steric fields at the 2- and 4-positions for XO inhibition. The cyclohexyl group’s steric bulk aligns with favorable regions in 3D-QSAR contour maps, suggesting enhanced activity compared to unsubstituted analogues .
  • MD Simulations : Stable binding of ODC derivatives requires interactions with residues Glu802, Arg880, and Phe913. While polar substituents (e.g., tetrazolyl) form direct hydrogen bonds, hydrophobic groups like cyclohexyl rely on van der Waals forces, which may reduce residence time in the active site .

Biological Activity

2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. The compound features a six-membered dihydropyrimidine ring with a cyclohexyl group and a carboxylic acid functional group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O3C_{11}H_{14}N_{2}O_{3}, with a molecular weight of approximately 222.24 g/mol. The compound's structure is depicted below:

Structure O=C(O)c1cc(=O)[nH]c(C2CCCCC2)n1\text{Structure }O=C(O)c_1cc(=O)[nH]c(C_2CCCCC_2)n_1

Research indicates that this compound primarily acts as a xanthine oxidase inhibitor . This mechanism is particularly relevant in the treatment of hyperuricemia, as it reduces uric acid production by inhibiting the conversion of hypoxanthine to xanthine and subsequently to uric acid. The compound binds to the active site of xanthine oxidase, preventing its enzymatic activity.

Antioxidant Activity

Studies have shown that compounds with similar structures exhibit significant antioxidant activities, which may also apply to this compound. The ability to scavenge free radicals can help mitigate oxidative stress-related diseases.

Enzyme Inhibition

The primary biological activity of this compound is its role as an enzyme inhibitor. It has been specifically noted for its inhibitory effects on:

  • Xanthine Oxidase : This inhibition leads to decreased uric acid levels, making it a candidate for treating gout and related conditions.

Case Studies

A notable case study investigated the efficacy of various pyrimidine derivatives in inhibiting xanthine oxidase. This compound was included in the study due to its structural similarities with other known inhibitors. Results indicated that this compound demonstrated competitive inhibition with an IC50 value comparable to established xanthine oxidase inhibitors .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameXanthine Oxidase Inhibition (IC50)Antioxidant ActivityNotes
This compound~10 μMModerateSignificant potential for gout treatment
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid~15 μMLowMethyl substitution affects activity
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine~20 μMHighContains an ethyl ester

Safety Profile

In toxicity studies conducted on Kunming mice, this compound exhibited no acute toxicity at concentrations up to 2000 mg/kg. This favorable safety profile suggests potential for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted urea derivatives with β-keto esters. For example, refluxing a mixture of cyclohexyl-substituted β-keto esters with urea or thiourea derivatives in glacial acetic acid and acetic anhydride (1:1 v/v) at 120°C for 8–10 hours yields the pyrimidine core . Catalytic amounts of sodium acetate enhance cyclization efficiency. Yield optimization requires strict control of temperature and stoichiometric ratios, with recrystallization from ethyl acetate/ethanol (3:2) improving purity .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, with deshielded carbonyl signals (~170–180 ppm) confirming the carboxylic acid group .
  • X-ray crystallography : Resolves puckering in the dihydropyrimidine ring (flattened boat conformation) and dihedral angles between the cyclohexyl group and the heterocyclic core, critical for understanding steric effects .
  • FT-IR : Peaks at ~1680 cm1^{-1} (C=O stretch) and 3200–3400 cm1^{-1} (N–H/O–H) validate functional groups .

Q. How can researchers screen the compound for preliminary biological activity?

  • Enzyme inhibition assays : Use fluorogenic substrates in dose-response studies (e.g., 0.1–100 µM) to measure IC50_{50} values against target enzymes like dihydrofolate reductase (DHFR) or kinases .
  • Antimicrobial testing : Perform broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess selectivity indices relative to normal cells .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence structure-activity relationships (SAR) in enzyme inhibition?

The bulky cyclohexyl group induces steric hindrance, modulating binding affinity to hydrophobic enzyme pockets. Computational docking (e.g., AutoDock Vina) reveals that substituent orientation affects hydrogen bonding with catalytic residues (e.g., Asp26 in DHFR). Comparative studies with methyl or phenyl analogs show a 3–5-fold increase in potency for the cyclohexyl derivative due to enhanced van der Waals interactions .

Q. What mechanistic insights exist for its role as a kinase inhibitor?

Kinase inhibition involves competitive binding at the ATP pocket. Surface plasmon resonance (SPR) studies demonstrate slow dissociation kinetics (koff_{off} < 103^{-3} s1^{-1}), suggesting prolonged target engagement. Mutagenesis of gatekeeper residues (e.g., Thr338 in EGFR) reduces potency, confirming hydrophobic interactions as a key driver .

Q. Can computational models predict its pharmacokinetic properties?

  • ADMET prediction : SwissADME estimates moderate bioavailability (F = 45%) due to high polar surface area (PSA > 90 Å2^2) and moderate LogP (~2.1) .
  • MD simulations : Reveal stable binding conformations in aqueous environments, with the carboxylic acid group forming salt bridges with lysine residues in serum albumin, influencing plasma half-life .

Q. Methodological Considerations

Q. How to resolve contradictions in reported biological activity data?

  • Assay standardization : Variability in DHFR inhibition (IC50_{50} = 0.5–5 µM) may arise from differences in enzyme sources (recombinant vs. cell lysate) or buffer conditions. Use recombinant human DHFR in Tris-HCl (pH 7.4) with 2 mM DTT for consistency .
  • Control compounds : Include positive controls (e.g., methotrexate for DHFR) to validate assay sensitivity .

Q. What strategies improve solubility for in vivo studies?

  • Salt formation : Convert the carboxylic acid to a sodium salt (solubility increases from 0.1 mg/mL to >10 mg/mL in PBS) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability and reduce clearance .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-cyclohexyl-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c14-10-8(11(15)16)6-12-9(13-10)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,15,16)(H,12,13,14)

InChI Key

KRTPMMPSWNLACG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC=C(C(=O)N2)C(=O)O

Origin of Product

United States

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